molecular formula C19H21ClN2O2 B3892726 N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B3892726
M. Wt: 344.8 g/mol
InChI Key: PTQALQHJEIEUAV-UHFFFAOYSA-N
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Description

“N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide” is a chemical compound with the molecular formula C26H21ClN2O4 . It has an average mass of 460.909 Da and a monoisotopic mass of 460.118988 Da .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process that includes the synthesis, isolation, and characterization of novel intermediates . The protocol is based on replacing high boiling solvents with low boiling ones and eliminating the base from the reaction . This leads to the effective elimination of all prior art reported impurities . The process is high-yielding, cost-effective, and results in isolable and stable intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups . The compound contains a morpholinyl group attached to a phenyl ring, which is further connected to a benzamide group .

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13-3-4-15(11-14(13)2)19(23)21-16-5-6-18(17(20)12-16)22-7-9-24-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQALQHJEIEUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide
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